[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
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Overview
Description
[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a pyridine ring substituted with a chlorine atom and a carboxylate group, along with a 2-methylcyclohexylamino group attached to an oxoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 6-chloropyridine-3-carboxylic acid with 2-methylcyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This reaction forms an amide bond, resulting in the intermediate compound, which is then subjected to further reactions to introduce the oxoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-bromopyridine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.
[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-fluoropyridine-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of [2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate lies in its specific substitution pattern and the presence of the 2-methylcyclohexylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-[(2-methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-10-4-2-3-5-12(10)18-14(19)9-21-15(20)11-6-7-13(16)17-8-11/h6-8,10,12H,2-5,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBWLQCGKLPQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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